Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate

Lipophilicity Drug-likeness Lead optimization

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate (CAS 2361634-84-4; MFCD32066305) is a trans-configured, 1,3-disubstituted cyclobutane building block bearing a Boc-protected amine at the C1 position geminal to a phenyl substituent and a free primary amine at the C3 position. With a molecular formula of C₁₅H₂₂N₂O₂, a molecular weight of 262 Da, a computed LogP of 1.79, and a fractional sp³ carbon saturation (Fsp³) of 0.533, the compound occupies a differentiated physicochemical space relative to simpler, non-arylated cyclobutyl carbamate building blocks.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 2361634-84-4
Cat. No. B2752823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate
CAS2361634-84-4
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC(C1)N)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-12(16)10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,18)
InChIKeyHJDYWOZSSVJTNX-NNUKFRKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate (CAS 2361634-84-4): A Stereochemically Defined trans-1,3-Disubstituted Cyclobutane Building Block for Medicinal Chemistry


Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate (CAS 2361634-84-4; MFCD32066305) is a trans-configured, 1,3-disubstituted cyclobutane building block bearing a Boc-protected amine at the C1 position geminal to a phenyl substituent and a free primary amine at the C3 position [1]. With a molecular formula of C₁₅H₂₂N₂O₂, a molecular weight of 262 Da, a computed LogP of 1.79, and a fractional sp³ carbon saturation (Fsp³) of 0.533, the compound occupies a differentiated physicochemical space relative to simpler, non-arylated cyclobutyl carbamate building blocks [1]. It is supplied as a racemic trans mixture by multiple commercial vendors at ≥95% purity , positioning it as a versatile intermediate for constructing sp³-enriched, three-dimensional molecular architectures that incorporate both aromatic π-character and aliphatic amine functionality .

Why Generic Substitution Fails: Physicochemical and Stereochemical Non-Interchangeability of tert-Butyl N-(3-amino-1-phenylcyclobutyl)carbamate with Closest Analogs


Closely related cyclobutyl carbamate building blocks differ in substitution pattern, stereochemistry, or protecting group identity in ways that produce non-trivial changes in lipophilicity (LogP spanning ~0.65 to ~2.4), three-dimensionality (Fsp³ from ~0.53 to ~0.9), and hydrogen-bonding capacity [1]. Substituting a non-phenyl analog (e.g., CAS 871014-19-6, LogP 0.65) for the target compound (LogP 1.79) would alter membrane permeability predictions by over one log unit ; using the regioisomer CAS 180146-52-5 (XLogP ~2.4) would further shift hydrophobicity in the opposite direction . These differences directly affect downstream pharmacokinetic parameter estimates, synthetic route compatibility, and the validity of structure–activity relationship (SAR) interpretation during lead optimization [2].

Quantitative Differentiation Evidence for tert-Butyl N-(3-amino-1-phenylcyclobutyl)carbamate (CAS 2361634-84-4) vs. Closest Analogs and Alternatives


LogP Differentiation: >1 Log Unit Lipophilicity Gap vs. Non-Arylated trans-Cyclobutyl Carbamate Building Blocks

The target compound (CAS 2361634-84-4) exhibits a computed LogP of 1.79 [1], which is 1.14 log units higher than that of the closest non-arylated analog, tert-butyl (trans-3-aminocyclobutyl)carbamate (CAS 871014-19-6), which has a LogP of 0.65 . This difference is driven by the phenyl substituent at C1 and has direct implications for predicted membrane permeability, CNS penetration potential, and chromatographic retention behavior during purification. In medicinal chemistry campaigns, a ΔLogP exceeding one unit is considered sufficient to alter lead prioritization decisions, making the compounds non-interchangeable without re-optimization of the entire scaffold [2].

Lipophilicity Drug-likeness Lead optimization Building block selection

Fsp³ (Fractional sp³ Carbon Saturation): Balanced 3D Character vs. Fully Saturated Cyclobutyl Analogs

The target compound has an Fsp³ value of 0.533 [1], reflecting a balance between sp³-hybridized cyclobutane carbons (8 of 15 total carbons) and sp²-hybridized aromatic carbons from the phenyl ring. This value is substantially lower than the Fsp³ of ~0.9–1.0 for fully saturated cyclobutyl carbamate analogs lacking an aromatic substituent [2]. The Lovering et al. analysis demonstrated that Fsp³ above 0.45 correlates with increased clinical success rates, but values that are excessively high (approaching 1.0) can reduce target-binding affinity by eliminating productive π–π and hydrophobic aromatic interactions [3]. The target compound's intermediate Fsp³ of 0.533 thus represents a deliberately engineered compromise: sufficient three-dimensionality to reduce aromatic ring count-related promiscuity while retaining one phenyl ring for key target interactions.

Three-dimensionality Fsp3 Lead-likeness Clinical success prediction

Hydrogen Bond Donor/Acceptor Profile: Dual Amine Functionality Enables Orthogonal Derivatization Strategies

The target compound features 2 hydrogen bond donors and 2 hydrogen bond acceptors, with a polar surface area (PSA) of 64 Ų [1]. This profile arises from the Boc-protected amine (1 HBD, 1 HBA from the carbamate carbonyl) and the free primary amine at C3 (2 HBD, 1 HBA). In contrast, the closest hydroxy analog tert-butyl N-[(1s,3s)-3-hydroxy-1-phenylcyclobutyl]carbamate (CAS 2408964-33-8) provides only 1 HBD and 3 HBA , while the non-phenyl analog CAS 871014-19-6 offers an identical HBD/HBA count (2/2) but with a PSA of 64.35 Ų [2]—yet lacks the aromatic ring necessary for π-stacking interactions. The Boc-protected amine at C1 can be orthogonally deprotected under mild acidic conditions (TFA/CH₂Cl₂) without affecting the C3 free amine, enabling sequential functionalization strategies that are not feasible with Cbz-protected analogs such as benzyl (1-phenylcyclobutyl)carbamate, which require hydrogenolytic conditions that may reduce other functional groups [3].

Hydrogen bonding Orthogonal protection Bifunctional linker Derivatization

Stereochemical Definition: trans-Configured 1,3-Disubstitution Restricts Conformational Flexibility vs. Undefined or cis Analogs

The target compound is explicitly defined as the trans (1r,3r) diastereomer, with the Boc-protected amine and the free amine occupying opposite faces of the cyclobutane ring [1]. This stereochemical assignment is critical because cis-1,3-disubstituted cyclobutanes exhibit different spatial vectors for the two amine substituents, altering the exit vector geometry by approximately 60° relative to the trans isomer [2]. In a medicinal chemistry context, cis-1,3-disubstituted cyclobutyl kinase inhibitors have been explicitly designed to exploit this stereochemical preference for target binding [2], and 1,3-substituted cyclobutyl derivatives are recognized as emerging scaffolds whose stereochemistry directly governs pharmacological properties [3]. The target compound, supplied as a racemic trans mixture at ≥95% purity , provides a well-defined spatial arrangement that is not guaranteed with generic '3-amino-1-phenylcyclobutyl' descriptors lacking stereochemical specification.

Stereochemistry Conformational restriction trans-Cyclobutane SAR studies

Commercial Availability and Scalability: Multi-Supplier Sourcing with Analytical Data Transparency at Gram Scale

The target compound is listed as an in-stock building block on the Chemspace marketplace from at least 4 suppliers, with Enamine US offering quantities from 100 mg ($426) to 2.5 g ($2,408) at 95% purity with a 2-day lead time [1]. CymitQuimica lists 25 mg at €345 and 250 mg at €1,293 . This multi-supplier availability contrasts with narrower sourcing options for closely related but less commercially established analogs. For instance, the hydroxy analog CAS 2408964-33-8 appears to be available from fewer suppliers, and the Cbz-protected analog benzyl (1-phenylcyclobutyl)carbamate is not listed as an in-stock item on major building block marketplaces. Furthermore, Enamine's public commitment to providing NMR and LC/MS spectral data for stock compounds ensures analytical traceability that may be absent for compounds sourced from single-supplier, non-validated channels.

Procurement Scalability Analytical characterization Supply chain

Best-Fit Research and Procurement Application Scenarios for tert-Butyl N-(3-amino-1-phenylcyclobutyl)carbamate (CAS 2361634-84-4)


PROTAC Linker Design Requiring Balanced Hydrophobicity (LogP ~1.8) with Dual Derivatization Handles

When designing proteolysis-targeting chimeras (PROTACs), linker lipophilicity is a critical determinant of cellular permeability and ternary complex formation. The target compound's LogP of 1.79 [1] positions it in the optimal range for linker components, where excessively hydrophilic linkers (LogP < 0) impair passive membrane diffusion and overly hydrophobic linkers (LogP > 3) promote non-specific protein binding and aggregation. The trans-1,3-diamine architecture provides two sequential derivatization points: the free C3 amine for initial coupling to an E3 ligase ligand or POI ligand, followed by Boc deprotection and coupling of the C1 amine to the complementary warhead. This workflow eliminates the need for an additional orthogonal protecting group installation step required when using mono-amine cyclobutyl linkers [2]. The phenyl ring at C1 further provides a rigid aromatic spacer that can contribute to linker rigidity, potentially improving PROTAC cooperativity by reducing entropic penalties upon ternary complex formation.

Kinase Inhibitor Scaffold Elaboration Exploiting trans-Cyclobutyl Geometry and Phenyl Pharmacophore

The 1,3-disubstituted cyclobutane scaffold is an established motif in kinase inhibitor design [1]. The target compound's trans stereochemistry projects the C3 free amine and C1 Boc-protected amine into distinct spatial vectors separated by approximately 110–120°, enabling simultaneous engagement of the hinge region and a distal pocket within the ATP-binding site when elaborated with appropriate warheads. The phenyl substituent at C1 serves a dual purpose: it provides a hydrophobic anchor for pre-organizing the scaffold within the active site, and it can be further functionalized via electrophilic aromatic substitution or metal-catalyzed cross-coupling to introduce additional binding elements. The Boc group at C1 remains intact during initial C3 derivatization with acid chlorides, sulfonyl chlorides, or isocyanates, and can be subsequently removed with TFA to reveal a second amine for further diversification—a synthetic sequence that is incompatible with Cbz-protected or Fmoc-protected analogs under the same conditions.

Lead-Oriented Synthesis Libraries Targeting Fsp³-Enriched Chemical Space (Fsp³ = 0.533) for CNS and Anti-Infective Programs

The target compound's Fsp³ of 0.533 [1] places it above the empirically derived threshold (Fsp³ > 0.45) associated with improved clinical developability while retaining one aromatic ring for target affinity [2]. This balanced profile makes it an ideal core scaffold for lead-oriented synthesis (LOS) libraries, where the goal is to generate screening collections enriched in three-dimensional, sp³-containing compounds that avoid the 'flatland' bias of traditional HTS libraries. The two chemically distinguishable amines enable library production via parallel amide bond formation, sulfonamide synthesis, or reductive amination at each position in a sequential or split-pool format. The resulting library members will populate a region of chemical space (200 < MW < 450; 1.5 < LogP < 3.5; Fsp³ 0.4–0.6) that is systematically underrepresented in commercial screening collections yet statistically enriched in compounds that survive Phase I clinical trials.

Regioisomer-Controlled SAR Studies to Deconvolute Amine Position Effects on Target Engagement

When SAR data from a screening hit suggest that a phenylcyclobutylamine motif contributes to target binding but the optimal amine position is unknown, the target compound (amine at C3 of cyclobutyl, phenyl at C1) and its regioisomer (CAS 180146-52-5; amine at C3 of phenyl ring, cyclobutyl at C1; XLogP = 2.4) [1] can be used as matched molecular pairs to deconvolute positional effects. Despite identical molecular formulas (C₁₅H₂₂N₂O₂) and molecular weights (~262 Da), the two regioisomers differ in LogP by ~0.6 units and in HBD/HBA count (the regioisomer has the free amine on the aromatic ring, altering its basicity and solvation properties) [2]. Systematic comparison of these two building blocks in a parallel synthesis campaign can isolate the contribution of amine position to potency, selectivity, and permeability without confounding changes in molecular weight or rotatable bond count.

Quote Request

Request a Quote for Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.